Boc-DL-Ala-Gly-Gly-Gly-OH
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Overview
Description
Boc-DL-Ala-Gly-Gly-Gly-OH is a synthetic peptide compound. It consists of a sequence of amino acids: Boc-DL-alanine, glycine, glycine, and glycine, with a carboxyl group at the end. The Boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Ala-Gly-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). Here is a general outline of the process:
Attachment to Resin: The synthesis begins with the attachment of the first amino acid (glycine) to a solid resin support.
Deprotection: The Boc group is removed using a strong acid like trifluoroacetic acid (TFA).
Coupling: The next amino acid (glycine) is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine and DL-alanine).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, allowing for the efficient production of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Ala-Gly-Gly-Gly-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA.
Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Hydrolysis: Cleavage of peptide bonds under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Reagents like DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide bond formation.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze peptide bonds.
Major Products Formed
Deprotected Peptide: Removal of the Boc group yields the free peptide.
Extended Peptide Chains: Coupling reactions extend the peptide chain by adding more amino acids.
Scientific Research Applications
Boc-DL-Ala-Gly-Gly-Gly-OH has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.
Biological Studies: It serves as a model peptide for studying protein folding, stability, and interactions.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biotechnology: It is employed in the production of peptide-based biomaterials and nanomaterials.
Mechanism of Action
The mechanism of action of Boc-DL-Ala-Gly-Gly-Gly-OH depends on its specific application. In general, peptides like this one can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can influence protein folding, enzyme activity, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-Gly-Gly-OH: Similar structure but lacks the DL-alanine residue.
Boc-Ala-Gly-Gly-Gly-OH: Contains L-alanine instead of DL-alanine.
Boc-DL-Ala-Gly-Gly-OH: Shorter peptide chain.
Uniqueness
Boc-DL-Ala-Gly-Gly-Gly-OH is unique due to the presence of DL-alanine, which introduces chirality and can affect the peptide’s properties and interactions. The sequence of three glycine residues provides flexibility and reduces steric hindrance, making it useful in various synthetic and biological applications.
Properties
IUPAC Name |
2-[[2-[[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetyl]amino]acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O7/c1-8(18-13(24)25-14(2,3)4)12(23)17-6-10(20)15-5-9(19)16-7-11(21)22/h8H,5-7H2,1-4H3,(H,15,20)(H,16,19)(H,17,23)(H,18,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPIMPNNGSBUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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